
12-Decyl-12-nonyltetracosane
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Overview
Description
12-Decyl-12-nonyltetracosane (CAS: 55320-13-3) is a branched alkane with the molecular formula C₄₃H₈₈ and a molecular weight of 605.16 g/mol . Structurally, it consists of a 24-carbon tetracosane backbone substituted with a decyl (C₁₀H₂₁) and a nonyl (C₉H₁₉) group at the 12th carbon position. This branching confers unique physicochemical properties, distinguishing it from linear alkanes.
The compound is commercially available in industrial and pharmaceutical grades (99% purity) and is utilized as a fine chemical and pharmaceutical intermediate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Decyl-12-nonyltetracosane typically involves the coupling of decyl and nonyl groups to a tetracosane backbone. This can be achieved through various organic synthesis techniques, including:
Grignard Reaction: This method involves the reaction of a decylmagnesium bromide with a nonyl halide in the presence of a tetracosane backbone.
Friedel-Crafts Alkylation: This approach uses a decyl chloride and nonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to alkylate the tetracosane backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, such as:
Catalytic Hydrogenation: This method uses a catalyst, such as palladium on carbon, to hydrogenate the precursor compounds, resulting in the formation of the desired alkane.
Fractional Distillation: This technique is used to purify the compound by separating it from other hydrocarbons based on differences in boiling points.
Chemical Reactions Analysis
Types of Reactions
12-Decyl-12-nonyltetracosane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one functional group with another, commonly using halogenation reagents such as chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of ultraviolet light.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated alkanes.
Scientific Research Applications
12-Decyl-12-nonyltetracosane has several applications in scientific research, including:
Chemistry: Used as a model compound for studying long-chain hydrocarbons and their reactions.
Biology: Investigated for its potential role in biological membranes and lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, surfactants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 12-Decyl-12-nonyltetracosane involves its interaction with molecular targets and pathways, such as:
Hydrophobic Interactions: The compound’s long hydrocarbon chain allows it to interact with hydrophobic regions of biological membranes, potentially affecting membrane fluidity and permeability.
Lipid Bilayer Integration: It can integrate into lipid bilayers, influencing the structural and functional properties of cell membranes.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table highlights key differences between 12-Decyl-12-nonyltetracosane and its closest structural analogs:
Property | This compound | n-Tetracosane | Other Branched Alkanes (e.g., 12-Dodecyltetracosane) |
---|---|---|---|
Molecular Formula | C₄₃H₈₈ | C₂₄H₅₀ | Varies (e.g., C₃₆H₇₄ for 12-dodecyl isomer) |
Molecular Weight (g/mol) | 605.16 | 338.65 | ~450–650 (depending on substituents) |
CAS Number | 55320-13-3 | 646-31-1 | Varies (e.g., hypothetical CAS) |
Structure | Branched (C24 + C10 + C9) | Linear | Branched with varying alkyl chains |
Applications | Pharmaceutical intermediates, industrial uses | Solvent mixtures, reference standards | Lubricants, surfactants, polymer additives |
Physicochemical Properties
- Melting and Boiling Points: Branched alkanes like this compound typically exhibit lower melting points than their linear counterparts due to reduced molecular packing efficiency. For instance, n-Tetracosane (linear C₂₄H₅₀) melts at ~54°C , while branched derivatives may melt below 0°C, though exact data for this compound is unavailable. Solubility: Increased branching enhances solubility in nonpolar solvents compared to linear alkanes, making branched derivatives preferable in formulations requiring miscibility with oils or organic matrices .
Properties
CAS No. |
55320-13-3 |
---|---|
Molecular Formula |
C43H88 |
Molecular Weight |
605.2 g/mol |
IUPAC Name |
12-decyl-12-nonyltetracosane |
InChI |
InChI=1S/C43H88/c1-5-9-13-17-21-24-26-30-34-38-42-43(39-35-31-27-20-16-12-8-4,40-36-32-28-23-19-15-11-7-3)41-37-33-29-25-22-18-14-10-6-2/h5-42H2,1-4H3 |
InChI Key |
WNKFQUQYJIMZNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCCC |
Origin of Product |
United States |
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